

1-Chloropinacolone: A Core Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Chloropinacolone**

Cat. No.: **B081408**

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

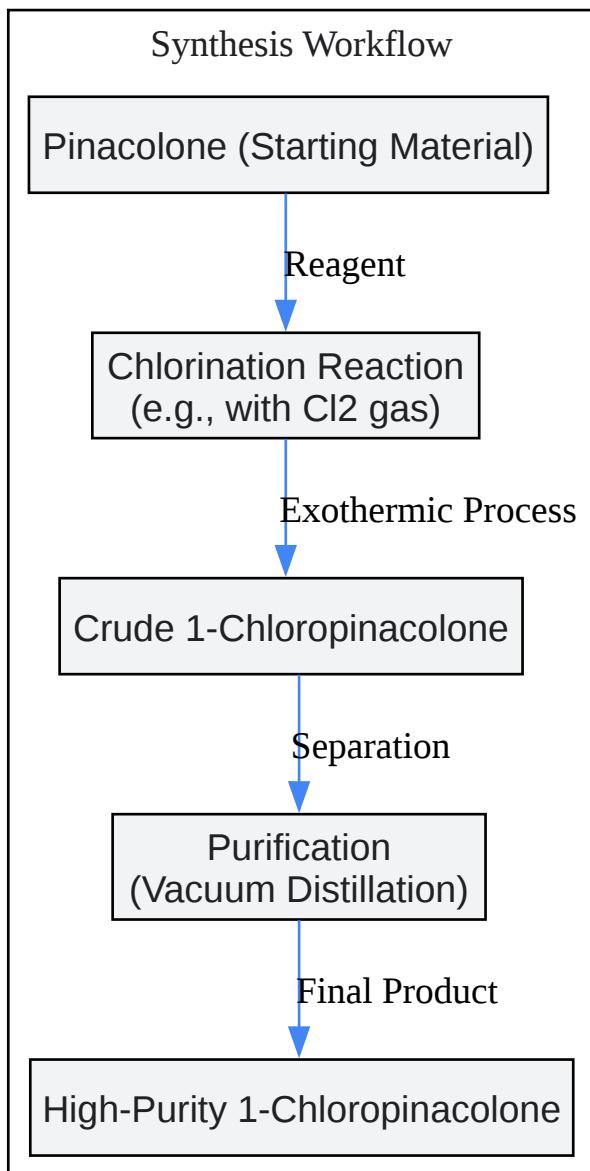
1-Chloropinacolone, systematically named 1-chloro-3,3-dimethyl-2-butanone, is a pivotal organic compound that serves as a versatile intermediate in the pharmaceutical and agrochemical industries.^{[1][2]} Its chemical structure, featuring a ketone functional group and a reactive chlorine atom, makes it a valuable building block for the synthesis of complex molecules.^{[2][3]} This guide provides a comprehensive technical overview of **1-Chloropinacolone**, focusing on its properties, synthesis, applications in drug development, experimental protocols, and safety considerations. Its primary role in the pharmaceutical sector is as a precursor for triazole compounds, a class of molecules renowned for their significant biological activities, including potent antiviral, antibacterial, and antifungal properties.^{[1][4][5]}

Chemical and Physical Properties

1-Chloropinacolone is a clear, colorless to light yellow liquid under standard conditions.^{[4][6]} Its distinct chemical properties are foundational to its utility in organic synthesis. The presence of the chlorine atom adjacent to the carbonyl group creates an electrophilic center, making the molecule susceptible to various nucleophilic substitution reactions.^{[2][7]}

Table 1: Physicochemical Properties of **1-Chloropinacolone**

Property	Value	Reference(s)
CAS Number	13547-70-1	[8]
Molecular Formula	C ₆ H ₁₁ ClO	[2]
Molecular Weight	134.60 g/mol	[2][9]
Appearance	Clear, colorless to light yellow liquid	[4][6][10]
Boiling Point	170-173 °C	[4][5]
Melting Point	-1 °C to -13 °C	[6]
Density	~1.025 g/mL at 25 °C	[4][5][10]
Refractive Index (n ²⁰ /D)	~1.442	[4][5][10]
Flash Point	67 °C (153 °F)	[6][10]
Water Solubility	Not miscible	[4][5][10]
Stability	Stable at room temperature in closed containers.	[6][10]

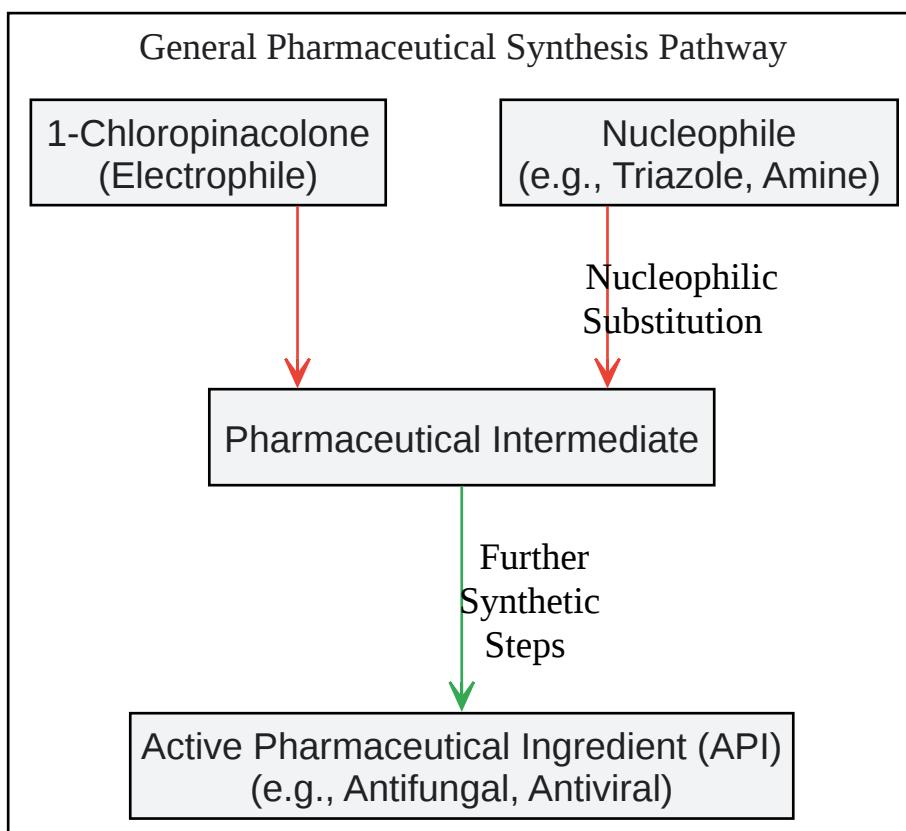

Synthesis of 1-Chloropinacolone

The primary industrial manufacturing route for **1-Chloropinacolone** is the direct chlorination of pinacolone. This reaction is exothermic and requires careful temperature control to maximize the yield of the desired product and minimize the formation of byproducts.[11]

A significant challenge in this synthesis is the concurrent formation of isomers, particularly 3-chloro-3,3-dimethyl-2-butanone (tertiary chloride), which can be difficult to separate due to similar boiling points.[11] Modern production methods employ strategies to enhance selectivity:

- Low-Temperature Solvent Method: This process involves diluting pinacolone in a solvent like methanol and carrying out the chlorination at temperatures below 0°C. This helps to control the reaction rate and reduce the formation of undesired isomers. However, product purity often remains around 90%. [11]

- **Tubular Reactor Synthesis:** A more advanced method involves continuously feeding pinacolone and chlorine gas into a tubular reactor. This setup allows for efficient heat removal via external cooling, enabling better temperature control and leading to higher product purity (often >97%).[11]


[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **1-Chloropinacolone**.

Core Application in Pharmaceutical Synthesis

1-Chloropinacolone is an indispensable intermediate for synthesizing a variety of active pharmaceutical ingredients (APIs), most notably those containing a triazole ring system.[1][4] The chloromethyl ketone moiety serves as a reactive handle to build more complex molecular architectures.

The general synthetic strategy involves a nucleophilic substitution reaction where a nitrogen-containing nucleophile, such as a substituted triazole, displaces the chloride ion from **1-Chloropinacolone**. This forms a new carbon-nitrogen bond, effectively coupling the pinacolone backbone to the heterocyclic ring. The resulting structure is often a precursor to potent antifungal or antiviral agents.[1]

[Click to download full resolution via product page](#)

Caption: General pathway for API synthesis using **1-Chloropinacolone**.

Experimental Protocols

The following is a representative experimental protocol illustrating the use of **1-Chloropinacolone** in a nucleophilic substitution reaction, based on a procedure for synthesizing an ether linkage.[9]

Reaction: Synthesis of 1-(4'-phenyl-phenoxy)-3,3-dimethylbutan-2-one

- Objective: To demonstrate a typical Williamson ether synthesis using **1-Chloropinacolone** as the electrophile.
- Materials & Reagents:
 - **1-Chloropinacolone** (α -chloropinacoline): 405 g (3.0 moles)
 - 4-hydroxybiphenyl: 510 g (3.0 moles)
 - Potassium carbonate (ground): 390 g
 - Methyl ethyl ketone (MEK): 3 L
 - Methylene chloride
 - 10% Sodium hydroxide solution
 - Sodium sulfate (anhydrous)
 - Water (deionized)
- Equipment:
 - 5L three-neck round-bottom flask
 - Mechanical stirrer
 - Heating mantle with temperature controller
 - Condenser
 - Dropping funnel

- Filtration apparatus (e.g., Büchner funnel)
- Rotary evaporator
- Separatory funnel
- Distillation apparatus
- Procedure:
 - Charge a 5L flask with 510 g of 4-hydroxybiphenyl and 3 L of methyl ethyl ketone.
 - Add 390 g of ground potassium carbonate to the mixture.
 - Begin stirring and heat the mixture to 80°C.
 - Once the temperature is stable, add 405 g of **1-Chloropinacolone** dropwise from a dropping funnel over a period of 2 hours.
 - After the addition is complete, continue stirring the mixture at 80°C for an additional 15 hours.
 - Cool the reaction mixture to room temperature.
- Work-up and Purification:
 - Filter the cooled mixture to remove the solid potassium salts. Rinse the filter cake with a small amount of methyl ethyl ketone.
 - Concentrate the resulting filtrate to dryness using a rotary evaporator to remove the solvent.
 - Dissolve the residue in methylene chloride.
 - Transfer the solution to a separatory funnel and wash with 10% sodium hydroxide solution, followed by two washes with water.
 - Dry the organic layer over anhydrous sodium sulfate.

- Filter off the sodium sulfate and concentrate the solution in vacuo.
- Purify the resulting residue by vacuum distillation. To prevent crystallization in the condenser, use hot water (50°C) for cooling.
- Collect the product fraction at 170° to 180°C under a vacuum of 0.4 mm Hg. The expected yield is approximately 658 g (82% of theory).[9]

Spectroscopic Data

Characterization of **1-Chloropinacolone** is typically performed using standard spectroscopic techniques. While full spectra are best consulted from dedicated databases, key identifiers are available.

Table 2: Spectroscopic and Analytical Data

Data Type	Information	Source(s)
GC-MS	Mass spectrometry data is available for identification.	[12]
¹ H NMR	Proton NMR spectra are available for structural elucidation.	[12]
¹³ C NMR	Carbon NMR spectra are available for structural confirmation.	[13]
IR Spectra	Infrared spectra are available to identify functional groups.	[12][13]
Kovats Retention Index	Standard non-polar: 915	[12]

Safety, Handling, and Storage

1-Chloropinacolone is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as a combustible liquid and is toxic if swallowed, inhaled, or in

contact with skin.[14][15] It is also a lachrymator and causes serious eye and skin irritation.[15][16]

Table 3: Safety and Handling Guidelines

Aspect	Recommendation	Reference(s)
Personal Protective Equipment (PPE)	Wear chemical safety goggles, protective gloves, and appropriate protective clothing. Use a NIOSH-approved respirator in case of insufficient ventilation.	[8][16]
Handling	Use only in a well-ventilated area or a closed system. Keep away from heat, sparks, and open flames. Avoid contact with skin, eyes, and clothing.	[14][15][16]
Storage	Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammables. Keep refrigerated (2-8°C recommended).	[5][6][14]
Incompatible Materials	Strong oxidizing agents, amines.	[14][15]
First Aid (Inhalation)	Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.	[15][16]
First Aid (Skin Contact)	Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.	[15][16]
First Aid (Eye Contact)	Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.	[16]

First Aid (Ingestion)

Do NOT induce vomiting. If conscious, rinse mouth and drink 2-4 cupfuls of water. [15][16]
Seek immediate medical attention.

Conclusion

1-Chloropinacolone is a high-value chemical intermediate whose unique reactivity is crucial for the synthesis of a broad spectrum of pharmaceutical compounds. Its role as a key building block, particularly for triazole-based antifungal and antiviral agents, underscores its importance in drug discovery and development. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for researchers and scientists aiming to leverage its potential in creating novel therapeutic agents. The continuous improvement of its own synthesis, aiming for higher purity and efficiency, will further solidify its position in the pharmaceutical manufacturing supply chain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. What is the role of 1 - Chloropinacolone in the pharmaceutical industry? - Blog [zbwhr.com]
- 3. nbino.com [nbino.com]
- 4. 1-Chloropinacolone | 13547-70-1 [chemicalbook.com]
- 5. 1-Chloropinacolone with CAS 13547-70-1 - Chemical Supplier Unilong [unilongindustry.com]
- 6. sincerechemical.com [sincerechemical.com]
- 7. CAS 13547-70-1: 1-Chloropinacolone | CymitQuimica [cymitquimica.com]

- 8. 1-Chloropinacolone - Safety Data Sheet [chemicalbook.com]
- 9. Synthesis routes of 1-Chloropinacolone [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. Page loading... [wap.guidechem.com]
- 12. 1-Chloropinacolone | C6H11ClO | CID 83572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-Chloropinacolone(13547-70-1) MS spectrum [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. 1-Chloropinacolone(13547-70-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- To cite this document: BenchChem. [1-Chloropinacolone: A Core Intermediate in Modern Pharmaceutical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b081408#1-chloropinacolone-as-a-pharmaceutical-intermediate\]](https://www.benchchem.com/product/b081408#1-chloropinacolone-as-a-pharmaceutical-intermediate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com